4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole
Overview
Description
4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole is a fluorinated heterocyclic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a methyl group attached to the isoindole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of 2-methylisoindole with fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) in the presence of a catalyst . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced products.
Scientific Research Applications
4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-2-methyl-2H-isoindole involves its interaction with molecular targets through fluorine-mediated effects. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole can be compared with other fluorinated isoindoles, such as:
4,5,6,7-Tetrafluoro-2H-isoindole: Lacks the methyl group, which may result in different reactivity and applications.
2-Methyl-2H-isoindole: Lacks fluorine atoms, leading to distinct chemical properties and lower electron-withdrawing effects.
4,5,6,7-Tetrafluoro-1H-isoindole: The position of the nitrogen atom differs, affecting the compound’s stability and reactivity.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-methylisoindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-14-2-4-5(3-14)7(11)9(13)8(12)6(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZEBKOUQJSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1)C(=C(C(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492512 | |
Record name | 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38053-09-7 | |
Record name | 4,5,6,7-Tetrafluoro-2-methyl-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.